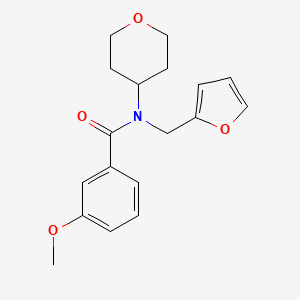

![molecular formula C25H26N4O B2401359 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 850731-70-3](/img/structure/B2401359.png)

4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a complex organic molecule . It is related to the compound “6-benzyl-2,5-dimethyl-3-phenylpyrazolo [1,5-a]pyrimidin-7 (4H)-one”, which has a molecular formula of C21H19N3O .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis

The molecular structure of the related compound “6-benzyl-2,5-dimethyl-3-phenylpyrazolo [1,5-a]pyrimidin-7 (4H)-one” has been reported. It has a molecular formula of C21H19N3O and a molecular weight of 329.4 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “6-benzyl-2,5-dimethyl-3-phenylpyrazolo [1,5-a]pyrimidin-7 (4H)-one” include a molecular weight of 329.4 g/mol, XLogP3-AA of 4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 3, Exact Mass of 329.152812238 g/mol, Monoisotopic Mass of 329.152812238 g/mol, Topological Polar Surface Area of 44.7 Ų, Heavy Atom Count of 25, Formal Charge of 0, and Complexity of 646 .Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

A significant body of research has explored the role of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of phosphodiesterase (PDE) enzymes. These enzymes play critical roles in cellular signaling by regulating the intracellular levels of cyclic nucleotides. The inhibition of specific PDEs can have therapeutic applications in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease. For instance, a study highlighted the design and synthesis of a novel scaffold targeting PDE1, demonstrating picomolar inhibitory potency and excellent selectivity, underscoring its potential for treating cognitive disorders (Li et al., 2016).

Antihypertensive Activity

Derivatives of pyrazolo[1,5-a]pyrimidine have also been evaluated for their antihypertensive activity. The structural modifications of these compounds can influence their enzymatic and cellular activities, potentially leading to in vivo oral antihypertensive effects. This research direction underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives as new therapeutic agents for hypertension management (Dumaitre & Dodic, 1996).

GABAA Receptor Affinity

Another area of research interest is the exploration of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential GABAA receptor ligands. These compounds have been synthesized and evaluated for their affinity towards GABAA-receptor subtypes, showing promise in preliminary pharmacological studies for their anxiolytic-like effects. This suggests their potential application in developing new anxiolytic drugs (Guerrini et al., 2017).

Antimicrobial and Antifungal Properties

Research has also focused on the antimicrobial and antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives. Studies have synthesized novel compounds to evaluate their activity against bacterial and fungal strains, contributing to the development of new antimicrobial agents. For instance, a study on the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlighted their potential in both antimicrobial and anti-inflammatory applications (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name |

4-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O/c1-18-22(17-20-9-5-3-6-10-20)25(28-13-15-30-16-14-28)29-24(26-18)23(19(2)27-29)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGVYBOOKDTHOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCOCC4)C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

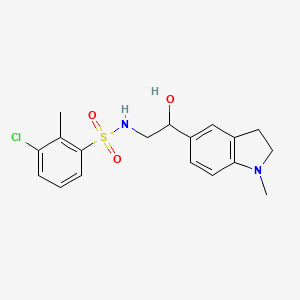

![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}diethylamine](/img/structure/B2401278.png)

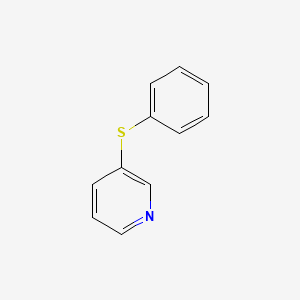

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2401291.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2401292.png)

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)

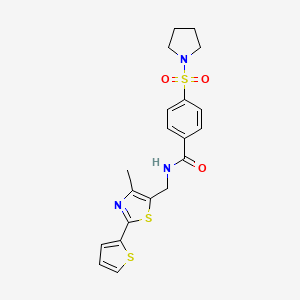

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)